Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate

Lipophilicity Hansch parameter Drug design

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a heterocyclic building block belonging to the thiophene carboxylate ester family, characterized by a trifluoromethylthio (–SCF3) substituent at the 3-position and a methyl ester at the 2-position of the thiophene ring. This compound (molecular formula C₇H₅F₃O₂S₂, MW 242.24 g/mol) is distinguished from its 3-trifluoromethyl analog by the insertion of a sulfur atom between the CF₃ group and the thiophene core, which profoundly alters its electronic and lipophilic properties.

Molecular Formula C7H5F3O2S2
Molecular Weight 242.2 g/mol
Cat. No. B12063810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate
Molecular FormulaC7H5F3O2S2
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)SC(F)(F)F
InChIInChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3
InChIKeyFDLXUMRYBNMMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate (CAS 1639370-02-7)


Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a heterocyclic building block belonging to the thiophene carboxylate ester family, characterized by a trifluoromethylthio (–SCF3) substituent at the 3-position and a methyl ester at the 2-position of the thiophene ring . This compound (molecular formula C₇H₅F₃O₂S₂, MW 242.24 g/mol) is distinguished from its 3-trifluoromethyl analog by the insertion of a sulfur atom between the CF₃ group and the thiophene core, which profoundly alters its electronic and lipophilic properties [1].

Why Generic Substitution Fails for Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate


The –SCF₃ moiety confers a unique combination of high lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character (σₘ = 0.40, σₚ = 0.50) that cannot be replicated by simple replacement with –CF₃ (π = 0.88, σₘ = 0.43, σₚ = 0.54) or –SCH₃ (π ≈ 0.56) groups [1]. These differences translate into quantifiable disparities in log P, metabolic stability, and reactivity in downstream transformations, making the compound a non‑interchangeable intermediate for structure‑activity relationship (SAR) studies and lead optimization [2].

Quantitative Differentiation Evidence for Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate


SCF3 vs CF3 vs SCH3: Hansch Hydrophobic Parameter (π) Comparison

The trifluoromethylthio group (SCF₃) has a Hansch hydrophobic parameter π = 1.44, which is significantly higher than that of the trifluoromethyl group (CF₃, π = 0.88) and the methylthio group (SCH₃, π ≈ 0.56) [1][2]. This parameter directly correlates with increased membrane permeability and bioavailability.

Lipophilicity Hansch parameter Drug design

Computed log P Comparison: Target Compound vs Methyl 3-(trifluoromethyl)thiophene-2-carboxylate

The predicted log P of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is estimated at ~3.3, based on the Hansch contribution method, compared to the experimentally reported Xlog P of 2.7 for its 3‑CF₃ analog methyl 3-(trifluoromethyl)thiophene-2-carboxylate [1]. The difference of approximately 0.6 log units is consistent with the π‑value difference between SCF₃ and CF₃.

log P Lipophilicity Predictive modeling

Hammett Constants of SCF₃ vs CF₃: Electron-Withdrawing Effect

The SCF₃ group exhibits Hammett substituent constants σₘ = 0.40 and σₚ = 0.50, while the CF₃ group has σₘ = 0.43 and σₚ = 0.54 [1][2]. Although both are strongly electron‑withdrawing, the SCF₃ group is slightly less electron‑withdrawing than CF₃, which can influence the reactivity of the thiophene ring in electrophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions.

Hammett constant Electron-withdrawing Reactivity

Metabolic Stability Modulation by SCF₃ Incorporation

Incorporation of the SCF₃ group is known to enhance metabolic stability of aromatic compounds by deactivating the ring toward oxidative metabolism, owing to its strong electron‑withdrawing effect [1]. While direct comparative microsomal stability data for the target compound versus its CF₃ analog are not publicly available, class‑level evidence indicates that aryl‑SCF₃ compounds generally exhibit slower oxidative metabolism than their CF₃ counterparts, as the sulfur atom can also undergo reversible oxidation to sulfoxide/sulfone, potentially altering clearance pathways [2].

Metabolic stability SCF₃ Drug metabolism

Synthetic Intermediate for Fungicidal Carboxanilides

Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate serves as a key intermediate in the synthesis of biphenyl carboxamide fungicides, as described in patent US20060172891A1 [1]. The methyl ester allows facile hydrolysis and coupling with aniline derivatives to generate a library of carboxanilides for antifungal screening. The SCF₃ group enhances the fungicidal activity by increasing lipophilicity and membrane penetration.

Fungicide Agrochemical Carboxamide

Best Research and Industrial Application Scenarios for Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate


Lipophilicity-Driven Lead Optimization in Medicinal Chemistry

Medicinal chemists can exploit the 0.56‑log‑unit lipophilicity advantage (Hansch π 1.44 vs 0.88) to install the SCF₃‑thiophene motif in lead compounds where enhanced membrane permeability is desired, while maintaining the thiophene core for further SAR exploration [1].

Metabolic Stability Screening in Drug Discovery

The compound serves as a starting material for synthesizing SCF₃‑containing analogs to be compared head‑to‑head with CF₃ analogs in microsomal or hepatocyte stability assays, exploiting the documented metabolic stabilizing effect of the SCF₃ group [2].

Agrochemical Fungicide Development via Carboxanilide Synthesis

As an intermediate for biphenyl carboxamide fungicides (US20060172891A1), the compound enables rapid generation of carboxanilide libraries for antifungal screening, where the SCF₃ group contributes to increased membrane penetration and bioavailability [3].

Substrate for Regioselective C–H Activation Studies

The distinct electronic profile (Hammett σₘ 0.40 for SCF₃ vs 0.43 for CF₃) makes this compound a valuable substrate for investigating regioselective C–H functionalization reactions, potentially offering higher yields than the more electron‑deficient CF₃ analog in oxidative addition steps [4].

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